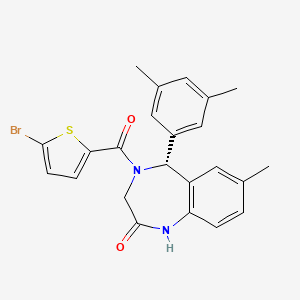
Sulfo-Cyanine5.5 dUTP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cyanine5.5 is a far red emitting dye. Since almost no biological sources of fluorescence background emit in its range, this fluorophore provides great signal to noise ratio. This molecule is a modified deoxyuridine triphosphate (dUTP) that is a substrate to many enzymes including simple Taq polymerase. Due to its extended amino-11-linker, this reagent provides a better alternative to aminoallyl derived triphosphates with dyes.
Wissenschaftliche Forschungsanwendungen
1. Fluorescent Labeling in Rolling Circle Amplification
Sulfo-Cyanine5.5 dUTP, along with other cyanine dyes, has been utilized in rolling circle amplification (RCA) methods. RCA is highly sensitive and is used for detecting molecules at low concentrations. The use of sulfo-cyanine5.5 dUTP allows for direct incorporation into RCA products, enhancing detection effectiveness (Goryunova et al., 2021).
2. Synthesis and Characterization in Fluorophore-Conjugated dUTPs
Research has been conducted on the synthesis and characterization of sulfo-cyanine dye-labeled dUTP analogs, including sulfo-cyanine5.5 dUTP. These dyes are used for labeling DNA in procedures like fluorescent in situ hybridization (FISH), providing a simple method for multi-color, multi-sequence analysis (Yu et al., 1994).
3. Photophysical Studies of Cyanine Dye-Linked DNA
Sulfo-cyanine5.5 dUTP, when covalently attached to DNA, exhibits unique fluorescence and photophysical properties. Studies have been conducted to understand these properties better, which are crucial for applications in nucleic acid structure and dynamics investigations (Sanborn et al., 2007).
4. Single-Molecule Identification in Aqueous Solutions
Sulfo-cyanine dyes, including variants like sulfo-cyanine5.5 dUTP, have been used in studies for the identification of individual mononucleotide molecules in aqueous solutions. This application is crucial for advanced biochemical analysis and diagnostics (Sauer et al., 1998).
5. Verification of DNA Structures Using Cyanine Dye Aggregates
Research has been conducted using cyanine dyes, such as sulfo-cyanine5.5 dUTP, for verifying specific DNA structures under physiological conditions. This application is significant in understanding complex DNA formations and their biological implications (Yang et al., 2010).
Eigenschaften
Produktname |
Sulfo-Cyanine5.5 dUTP |
|---|---|
Molekularformel |
C58H62N6O28P3S47- |
Molekulargewicht |
1512.31 |
IUPAC-Name |
3-(6-((6-((3-(1-((2R,4R,5R)-5-(((((((hydroxyoxidophosphoryl)oxy)oxidophosphoryl)oxy)oxidophosphoryl)oxy)methyl)-4-oxidotetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-yn-1-yl)amino)-6-oxohexyl)amino)-6-oxohexyl)-1,1-dimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-6,8-disulfonato-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium-6,8-disulfonate |
InChI |
InChI=1S/C58H69N6O28P3S4/c1-57(2)48(62(5)42-23-21-38-40(53(42)57)28-36(96(77,78)79)30-46(38)98(83,84)85)17-9-6-10-18-49-58(3,4)54-41-29-37(97(80,81)82)31-47(99(86,87)88)39(41)22-24-43(54)63(49)27-14-8-12-20-50(66)59-25-13-7-11-19-51(67)60-26-15-16-35-33-64(56(69)61-55(35)68)52-32-44(65)45(90-52)34-89-94(73,74)92-95(75,76)91-93(70,71)72/h6,9-10,17-18,21-24,28-31,33,44-45,52H,7-8,11-14,19-20,25-27,32,34H2,1-5H3,(H,59,66)(H,60,67)(H,73,74)(H,75,76)(H,61,68,69)(H2,70,71,72)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88)/p-7/t44-,45-,52-/m1/s1 |
InChI-Schlüssel |
HEZPLYYOIXKLLZ-DXNLEODLSA-G |
SMILES |
O=C(C(C#CCNC(CCCCCNC(CCCCC[N+]1=C(/C=C/C=C/C=C2N(C)C(C=CC3=C4C=C(S(=O)([O-])=O)C=C3S(=O)([O-])=O)=C4C/2(C)C)C(C)(C)C5=C(C=C(S(=O)([O-])=O)C=C6S(=O)([O-])=O)C6=CC=C51)=O)=O)=CN7[C@H]8C[C@@H]([O-])[C@@H](COP([O-])(OP([O-])(OP(O)([O-])=O)=O)=O)O8)NC7=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methoxy-5-[(5,6,7-trimethoxy-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B1193597.png)
![(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane](/img/structure/B1193598.png)

![(2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1193609.png)